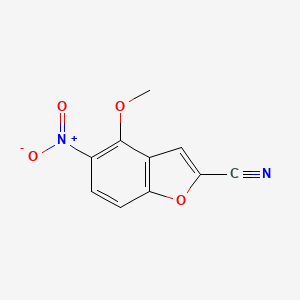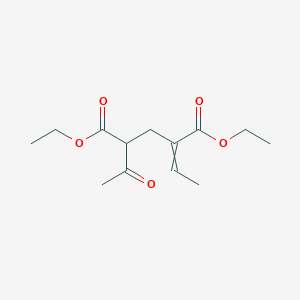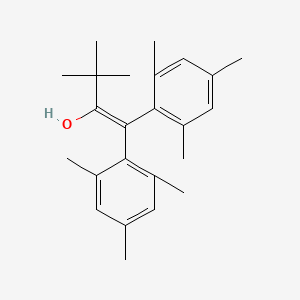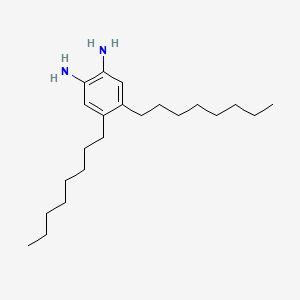
1,2-Benzenediamine, 4,5-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, 4,5-dioctyl-: is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring at the 1 and 2 positions, with octyl groups attached at the 4 and 5 positions. The presence of these long alkyl chains imparts unique properties to the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Benzenediamine, 4,5-dioctyl- can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,2-dinitrobenzene, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 1,2-benzenediamine is then alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl groups at the 4 and 5 positions.
Industrial Production Methods: The industrial production of 1,2-benzenediamine, 4,5-dioctyl- typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenediamine, 4,5-dioctyl- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: 1,2-Dinitrobenzene, 4,5-dioctyl-
Reduction: 1,2-Benzenediamine, 4,5-dioctyl-
Substitution: Various alkylated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenediamine, 4,5-dioctyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-benzenediamine, 4,5-dioctyl- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long alkyl chains can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine: Lacks the octyl groups, making it less hydrophobic and less effective in certain applications.
1,4-Benzenediamine: Has amino groups at the 1 and 4 positions, resulting in different chemical and physical properties.
1,2-Diaminobenzene: Another isomer with amino groups at the 1 and 2 positions but without the octyl groups.
Uniqueness: 1,2-Benzenediamine, 4,5-dioctyl- is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of bioactive compounds and specialty chemicals.
Propriétés
Numéro CAS |
86723-77-5 |
|---|---|
Formule moléculaire |
C22H40N2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
4,5-dioctylbenzene-1,2-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-17-21(23)22(24)18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
Clé InChI |
MMSYLYVZYZHKQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1CCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


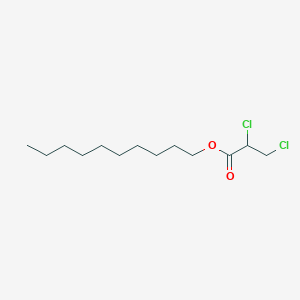
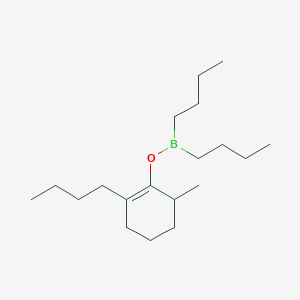
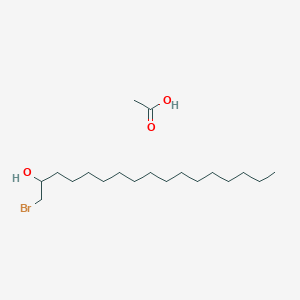

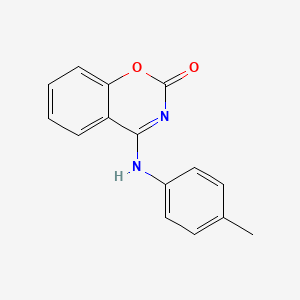
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
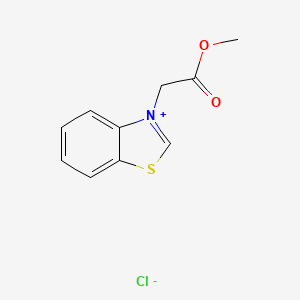
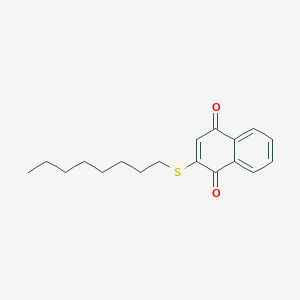
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)

